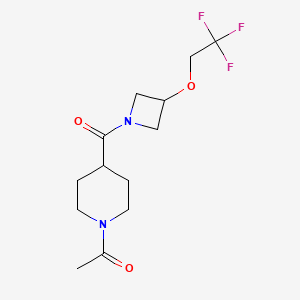

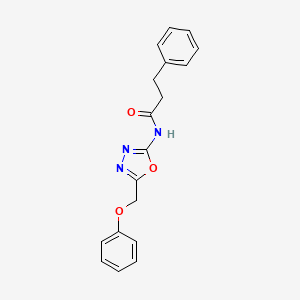

![molecular formula C12H21NO3 B2580486 Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane CAS No. 1932507-34-0](/img/structure/B2580486.png)

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane

カタログ番号:

B2580486

CAS番号:

1932507-34-0

分子量:

227.304

InChIキー:

LJZKCLOQMYZAGC-KXUCPTDWSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

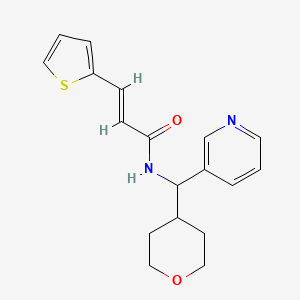

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1932507-34-0 . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key part of the this compound molecule . This structure is a central core of the family of tropane alkaloids .Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is constructed in a stereoselective manner . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .科学的研究の応用

Synthesis and Chemical Properties

- Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane derivatives have been explored for their distinct chemical properties and reactivity. These compounds have shown different reactivity patterns, particularly in their resistance to ring opening during hydride reduction and catalytic hydrogenolysis. This resistance is utilized in the total synthesis of various compounds like scopine and pseudoscopine (Justice & Malpass, 1995).

Application in Drug Discovery

- In the field of drug discovery, particularly for the treatment of cognitive deficits in schizophrenia, derivatives of this compound have shown significant activity as α7 nicotinic acetylcholine receptor agonists. This research highlights the potential of these compounds in developing treatments for neurological disorders (Walker et al., 2008).

Development of New Synthetic Methods

- The compound's structure has been used to develop new synthetic methodologies. For instance, a novel semipinacol rearrangement utilizing a cyclic phosphorane or sulfite intermediate has been developed to prepare the 6-azabicyclo[3.2.1]octane ring system, which is prevalent in various biologically active molecules. This process is significant in organic synthesis, providing access to complex molecular structures (Grainger et al., 2012).

Structural and Conformational Studies

- Extensive structural and conformational studies have been conducted on derivatives of this compound. These studies, involving techniques like NMR spectroscopy and X-ray diffraction, have provided detailed insights into the molecular structure and stereoelectronic effects of these compounds (Diez et al., 1991).

Use in Organic Synthesis

- The compound has also been employed in various organic synthesis processes, such as iodolactamization, showcasing its versatility in synthetic organic chemistry (Knapp & Gibson, 2003).

特性

IUPAC Name |

tert-butyl (1R,5S,6R)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZKCLOQMYZAGC-KXUCPTDWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCC1C(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@@H](C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

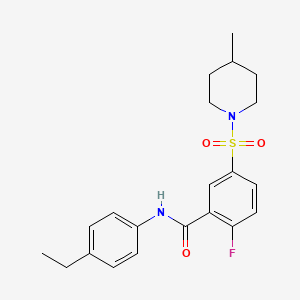

3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]be...

Cat. No.: B2580404

CAS No.: 383167-51-9

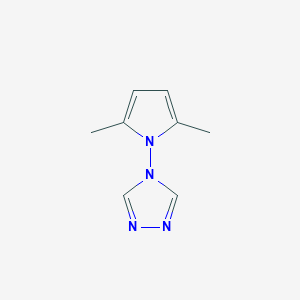

4-(2,5-dimethyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole

Cat. No.: B2580406

CAS No.: 54931-04-3

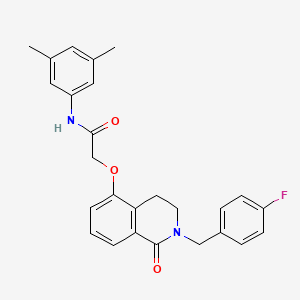

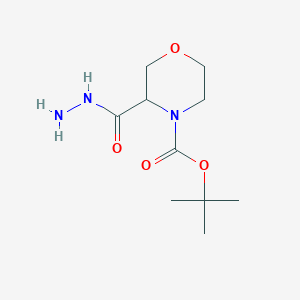

ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyri...

Cat. No.: B2580407

CAS No.: 887215-34-1

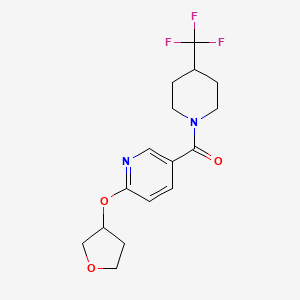

N-(3,5-dimethylphenyl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2...

Cat. No.: B2580408

CAS No.: 850906-06-8

![3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2580404.png)

![ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate](/img/structure/B2580407.png)

![4-[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-butylbenzamide](/img/structure/B2580419.png)

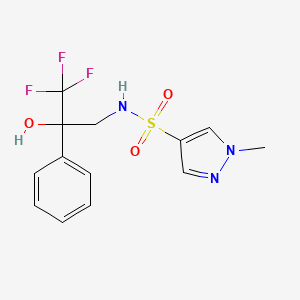

![ethyl N-{2-[4-(morpholine-4-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate](/img/structure/B2580424.png)